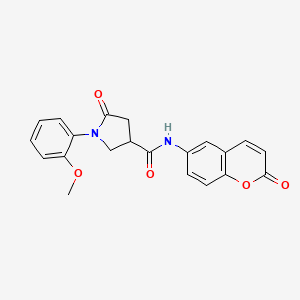

1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Description

1-(2-Methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a pyrrolidine core substituted with a 2-methoxyphenyl group at position 1 and a coumarin (2-oxo-2H-chromen-6-yl) moiety linked via a carboxamide bridge. The pyrrolidine ring’s 5-oxo group introduces rigidity, while the methoxy substituent on the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs. The coumarin fragment is a known pharmacophore in medicinal chemistry, often associated with anticoagulant, anti-inflammatory, or protease-inhibiting activity .

Properties

Molecular Formula |

C21H18N2O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H18N2O5/c1-27-18-5-3-2-4-16(18)23-12-14(11-19(23)24)21(26)22-15-7-8-17-13(10-15)6-9-20(25)28-17/h2-10,14H,11-12H2,1H3,(H,22,26) |

InChI Key |

FRBIXXLRUBAQBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 1-(2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide with related compounds:

Key Structural and Functional Insights

Substituent Effects on Solubility and Potency: The target compound’s 2-methoxyphenyl group likely improves aqueous solubility compared to the halogenated Y042-3561 (Cl/F-substituted) . However, halogenation in Y042-3561 may enhance binding affinity to hydrophobic enzyme pockets.

Core Heterocycle Variations :

- Pyrrolidine vs. pyridine cores influence conformational flexibility. The pyrrolidine in the target compound allows for stereochemical diversity, whereas the pyridine in ParChem’s compound provides aromatic planar rigidity .

Coumarin vs. Tetrahydropyrimidine Pharmacophores :

- The coumarin moiety in the target compound and Y042-3561 is associated with serine protease inhibition (e.g., thrombin). In contrast, the tetrahydropyrimidine in ’s derivatives may target dihydrofolate reductase (DHFR) or kinases .

Synthetic Accessibility :

- Halogenated analogs (Y042-3561, ParChem) require specialized reagents for introducing Cl/F/CF₃ groups, increasing synthetic complexity. The target compound’s methoxy group is simpler to incorporate .

Research Findings and Limitations

- Biological Data Gaps: No direct activity data for the target compound is available in the evidence. Inferences are drawn from structural analogs. For example, coumarin derivatives often exhibit anticoagulant properties, while halogenated pyrrolidines are explored as kinase inhibitors .

- Crystallographic Data : SHELX software () is widely used for small-molecule refinement, suggesting that structural data for these compounds (if crystallized) may rely on SHELXL for accuracy .

- Comparative Studies: No head-to-head studies were identified. Substituent effects are theorized based on established medicinal chemistry principles (e.g., halogenation increasing potency but reducing solubility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.